![molecular formula C10H18N2O2 B13485712 Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-containing precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and bases, such as triethylamine, is common in these processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The carbamate group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of N-Boc-protected anilines through palladium-catalyzed reactions .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Potential use as a pharmaceutical intermediate in the synthesis of various drugs.
- Investigated for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, facilitating various chemical transformations. The tert-butyl group provides stability to the carbamate, making it a preferred choice for protecting amino groups in organic synthesis .
Comparison with Similar Compounds
Tert-butyl carbamate: Shares the tert-butyl and carbamate functional groups but lacks the cyano group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl group instead of the cyano group.
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Features a bicyclic structure with a hydroxyl group.
Uniqueness: Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in organic synthesis and pharmaceuticals. The combination of the tert-butyl and cyano groups makes it a versatile compound for various chemical transformations.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
HWOVCNHAYAEVSJ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


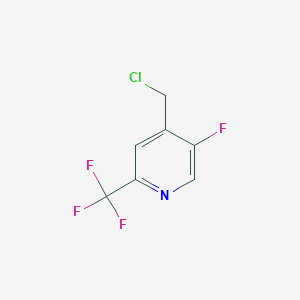
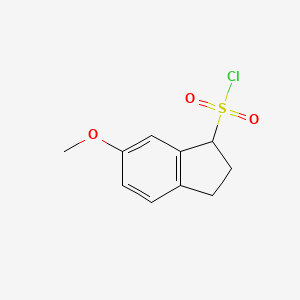
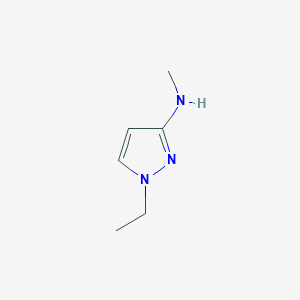
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
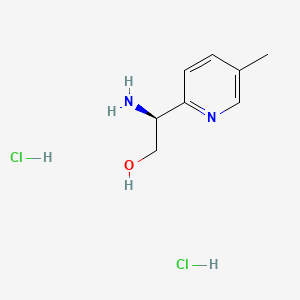
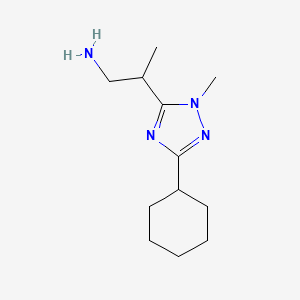
![1-phenyl-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13485676.png)
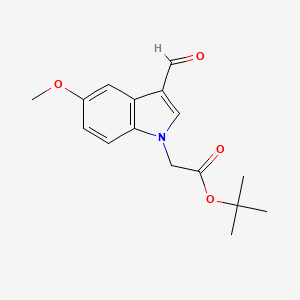
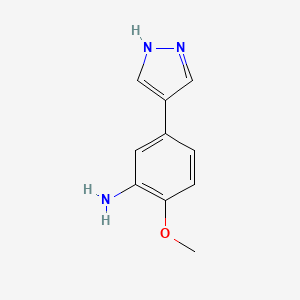
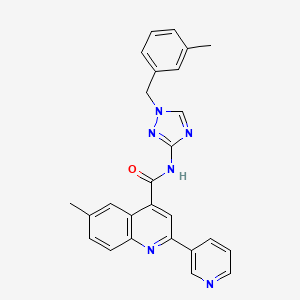

![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)
